molecular formula C23H21N7O B612047 Entospletinib CAS No. 1229208-44-9

Entospletinib

Cat. No.: B612047
CAS No.: 1229208-44-9
M. Wt: 411.5 g/mol
InChI Key: XSMSNFMDVXXHGJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Entospletinib is synthesized through a multi-step process involving the formation of an imidazo[1,2-a]pyrazine core structure. The key steps include:

Industrial Production Methods: The industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH levels during the synthesis process. The final product is purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Entospletinib undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Acute Myeloid Leukemia (AML)

Entospletinib has been evaluated in multiple clinical trials for AML, both as a monotherapy and in combination with standard treatments.

  • Phase 1b/2 Trial : In a trial involving 148 patients with newly diagnosed AML, this compound was combined with induction chemotherapy. The study reported a complete response rate of 70%, with higher rates observed in patients with specific genetic mutations such as NPM1 and MLL-r .
  • Combination with Decitabine : A multicenter phase 2 study investigated the combination of this compound and decitabine in older patients with AML. This trial demonstrated promising results, particularly in patients with TP53 mutations or complex karyotypes, achieving notable complete remission rates .

Diffuse Large B-Cell Lymphoma (DLBCL)

This compound was also tested as a monotherapy in patients with relapsed or refractory DLBCL. In a phase II trial involving 43 patients, the drug showed limited efficacy; no complete or partial responses were recorded, although some patients experienced stable disease . The study highlighted the challenges of using this compound in this context due to high rates of adverse events.

Precursor B-cell Acute Lymphoblastic Leukemia (B-ALL)

Research has indicated that this compound may have differential effects on various B-ALL cell lines. A study assessed its impact on cell proliferation and apoptosis across different concentrations, showing varying degrees of sensitivity among the cell lines tested .

Data Summary

The following table summarizes key findings from clinical trials involving this compound:

Study Indication Design Population Complete Response Rate Key Findings
Phase 1b/2 TrialAcute Myeloid LeukemiaMulticenter148 patients70%Higher CR rates in NPM1/MLL-r mutations
Combination with DecitabineAcute Myeloid LeukemiaMulticenter Phase 258 patientsVaries by mutationNotable CR rates; effective for TP53 mutations
MonotherapyDiffuse Large B-Cell LymphomaOpen-label Phase II43 patients0%Limited activity; high adverse event rates
Precursor B-ALL Cell LinesPrecursor B-cell ALLIn vitroVarious cell linesVariesDifferential responses noted across cell lines

Case Studies

Case studies have further illustrated the potential and challenges associated with this compound:

  • Case Study in DLBCL : A patient treated with this compound presented with significant adverse effects leading to treatment discontinuation despite stable disease status. This highlights the need for careful patient selection and monitoring during treatment .
  • Combination Therapy Success : In one instance, an elderly patient with newly diagnosed AML achieved complete remission after receiving this compound combined with decitabine, showcasing the potential for improved outcomes when used alongside established therapies .

Mechanism of Action

Entospletinib exerts its effects by selectively inhibiting spleen tyrosine kinase (SYK). SYK is a cytoplasmic protein tyrosine kinase that plays a critical role in B-cell receptor signaling. By inhibiting SYK, this compound disrupts the signaling pathways that promote the survival and proliferation of malignant B-cells. This leads to apoptosis and reduced tumor growth . The molecular targets and pathways involved include the B-cell receptor signaling cascade and downstream effectors such as phosphoinositide 3-kinase (PI3K) and Bruton tyrosine kinase (BTK) .

Biological Activity

Entospletinib (GS-9973) is a selective small molecule inhibitor of spleen tyrosine kinase (SYK), which plays a crucial role in B-cell receptor (BCR) signaling pathways. This compound has garnered attention for its potential therapeutic applications in various hematologic malignancies, particularly chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). This article reviews the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, safety profiles, and relevant case studies.

This compound selectively inhibits SYK, a kinase involved in BCR signaling, which is essential for the survival and proliferation of B-cell malignancies. By inhibiting SYK, this compound disrupts the downstream signaling pathways that promote cell survival and proliferation in malignant B-cells. This mechanism is particularly relevant in conditions where SYK is overexpressed, such as CLL and certain types of NHL .

Efficacy in Hematologic Malignancies

A multicenter phase II trial evaluated the efficacy of this compound as a monotherapy in patients with relapsed or refractory hematologic malignancies. The study included cohorts with CLL, follicular lymphoma, and diffuse large B-cell lymphoma (DLBCL). Key findings include:

  • Chronic Lymphocytic Leukemia (CLL) : In the CLL cohort (n=41), this compound demonstrated a progression-free survival (PFS) rate at 24 weeks of 70.1% with a median PFS of 13.8 months. The objective response rate was 61% .
  • Diffuse Large B-Cell Lymphoma (DLBCL) : Among 43 patients treated with this compound, none achieved a complete or partial response; however, 12% had stable disease. The median PFS was only 1.5 months .
  • Other Indolent Non-Hodgkin Lymphomas : The drug showed varying degrees of efficacy across different NHL subtypes, indicating its potential utility but also the need for combination therapies to enhance response rates .

Case Studies

  • Combination Therapy : A study highlighted the combinatorial efficacy of this compound with vincristine in pediatric KMT2A-rearranged acute lymphoblastic leukemia (ALL) models. The combination significantly inhibited leukemia proliferation compared to monotherapy .
  • Autoantibody-Induced Arthritis : Research indicated that this compound reduced the activity of autoantibody-induced experimental arthritis in animal models, suggesting its broader immunomodulatory effects beyond oncology .

Safety Profile

This compound has been generally well-tolerated among patients. Common adverse events included:

  • Serious adverse events (SAEs) occurred in 29% of patients across various cohorts.
  • Notable SAEs included pneumonia, febrile neutropenia, and dehydration.
  • Laboratory abnormalities such as neutropenia and elevated liver enzymes were observed but were manageable .

The primary reason for discontinuation was disease progression rather than adverse effects, underscoring the drug's tolerability relative to its clinical activity .

Summary Table of Clinical Findings

Study Cohort Sample Size PFS Rate at 24 Weeks Median PFS Objective Response Rate
Phase II TrialCLL4170.1%13.8 months61%
Phase II TrialDLBCL43Not applicable1.5 monthsNone
Combination StudyKMT2A-R ALLVariableNot reportedNot reportedSignificant inhibition observed

Q & A

Basic Research Questions

Q. What key pharmacological properties of Entospletinib justify its use in B-cell malignancy research?

this compound (ENTO) is a selective SYK inhibitor with an EC50 of 8.5 ± 3.6 nM, showing >14-fold selectivity over 359 non-mutant kinases . Its mechanism involves binding to SYK's ATP pocket, disrupting downstream BCR signaling pathways (e.g., PLCγ, PI-3K, MAPK), which drive B-cell proliferation and survival . Researchers should prioritize kinase selectivity profiling and SYK phosphorylation assays to confirm target engagement in preclinical models.

Q. How should in vitro experiments be designed to assess this compound’s efficacy in chronic lymphocytic leukemia (CLL) models?

  • Cell isolation : Use primary CLL cells or B-cell malignancy cell lines (e.g., MEC-1) with appropriate controls (e.g., healthy B-cells).
  • Dose-response : Test ENTO concentrations spanning its EC50 (e.g., 1–100 nM) over 24–72 hours.
  • Endpoints : Measure apoptosis (Annexin V/PI staining), viability (MTT assay), and SYK pathway inhibition (phospho-SYK Western blot) .
  • Reproducibility : Include triplicate samples and validate findings across multiple donor samples .

Q. What pharmacokinetic parameters are critical for this compound dosing in murine models?

ENTO exhibits high bioavailability (≥70% in preclinical studies) and moderate volume of distribution (~1.5 L/kg). Key parameters:

  • Dosing schedule : Administer orally, 1 hour before/2 hours post-meal to reduce variability .
  • Plasma protein binding : 97.3% in humans; adjust doses to account for free drug levels (27–81 nM at clinical doses) .
  • Clearance : Monitor liver enzymes due to hepatic metabolism (CYP3A4) and risk of transaminitis .

Advanced Research Questions

Q. How can researchers address contradictions in this compound’s efficacy across B-cell malignancy subtypes?

  • Subgroup analysis : Stratify data by genetic markers (e.g., TP53 mutations, IGHV status) and microenvironmental factors .
  • Biomarker integration : Measure SYK activation status (phospho-SYK) and BCR signaling intermediates (e.g., BTK, PLCγ2) to identify responsive cohorts .
  • Meta-analysis : Compare phase I/II trial data (e.g., ORR, EFS) across studies using standardized criteria (e.g., iwCLL guidelines) .

Q. What experimental strategies optimize this compound’s combination with obinutuzumab in relapsed/refractory CLL?

  • Sequencing : Initiate ENTO 7 days before obinutuzumab to pre-sensitize malignant B-cells .
  • Safety monitoring : Track infusion-related reactions (obinutuzumab) and hepatotoxicity (ENTO) using CTCAE v4.03 criteria .
  • Synergy assays : Perform Chou-Talalay combination index analysis in vitro to identify additive vs. synergistic effects .

Q. How should researchers evaluate this compound’s off-target effects in translational studies?

  • Kinase panels : Use broad-spectrum kinase profiling (e.g., Eurofins KinaseProfiler) to confirm SYK specificity .
  • hERG assay : Assess cardiac risk via patch-clamp analysis (IC50 >1 μM for hERG inhibition) .
  • Transcriptomics : Perform RNA-seq on treated cells to identify non-SYK-related pathway alterations .

Q. Data Analysis & Reporting

Q. What statistical methods are recommended for analyzing this compound’s phase II trial outcomes?

  • Primary endpoints : Use Clopper-Pearson method for ORR 95% confidence intervals .
  • Survival analysis : Apply Kaplan-Meier estimates for EFS, with log-rank tests comparing cohorts .
  • Safety data : Summarize AEs by MedDRA preferred term and grade, reporting dose-limiting toxicities (DLTs) per phase I standards .

Q. How can researchers resolve discrepancies between preclinical and clinical this compound data?

  • Dose scaling : Adjust murine doses using body surface area normalization (e.g., human equivalent dose calculations) .
  • Microenvironment modeling : Use 3D co-cultures with stromal cells to mimic in vivo resistance mechanisms .
  • PK/PD modeling : Link plasma concentrations to SYK inhibition levels using nonlinear mixed-effects models (e.g., NONMEM) .

Q. Tables

Table 1. Key Preclinical Findings for this compound

ParameterValue/ObservationReference
SYK EC508.5 ± 3.6 nM
hERG IC50>1 μM
Protein binding97.3% (human plasma)
Primary toxicityTransaminitis (Grade ≥3)

Table 2. Methodological Pitfalls in this compound Research

PitfallMitigation StrategyReference
Off-target kinase effectsBroad-spectrum kinase panels
In vitro-in vivo discordancePK/PD modeling
Combination therapy toxicityStaggered dosing

Properties

IUPAC Name

6-(1H-indazol-6-yl)-N-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N7O/c1-2-17-14-25-28-20(17)13-16(1)21-15-30-8-7-24-23(30)22(27-21)26-18-3-5-19(6-4-18)29-9-11-31-12-10-29/h1-8,13-15H,9-12H2,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMSNFMDVXXHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC(=CN4C3=NC=C4)C5=CC6=C(C=C5)C=NN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317670
Record name Entospletinib
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229208-44-9
Record name Entospletinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1229208-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Entospletinib [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Entospletinib
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Record name Entospletinib
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENTOSPLETINIB
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